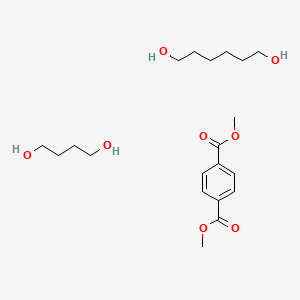![molecular formula C9H12NOPS B14650498 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile CAS No. 51090-42-7](/img/structure/B14650498.png)
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile is an organic compound with the molecular formula C10H12NO2PS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phosphoryl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile typically involves the reaction of thiophene derivatives with phosphorylating agents. One common method is the condensation reaction between thiophene-2-carbaldehyde and ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile involves its interaction with molecular targets through its functional groups. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, while the thiophene ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile.
Thiophene-2-phosphonic acid: Another thiophene derivative with a phosphoryl group.
2-(Thiophen-2-yl)acetonitrile: A related compound with a nitrile group attached to the thiophene ring.
Uniqueness
This compound is unique due to the presence of both a phosphoryl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
51090-42-7 |
|---|---|
Molecular Formula |
C9H12NOPS |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-[ethyl(thiophen-2-yl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C9H12NOPS/c1-3-12(11,8(2)7-10)9-5-4-6-13-9/h4-6,8H,3H2,1-2H3 |
InChI Key |
VEIOHJUTFJPSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CS1)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)

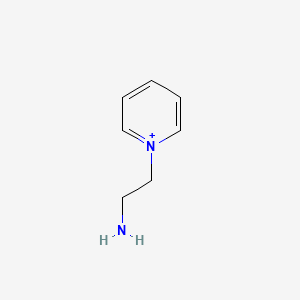
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)
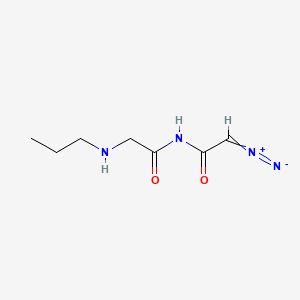

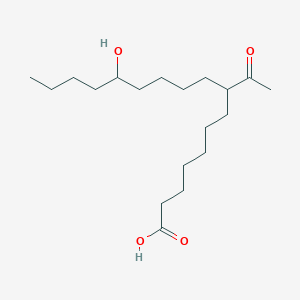
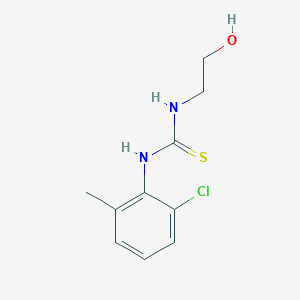
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)
